N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide
Description
N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a synthetic oxalamide derivative featuring a tetrahydrothiophen (thiolane) ring substituted with a 2-hydroxyethoxy group and a phenyl moiety. Its structure combines a sulfur-containing heterocycle with hydrophilic (hydroxyethoxy) and aromatic (phenyl) groups, which may influence its physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-7-8-21-15(6-9-22-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVYLSUKNUKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate alkylating agent in the presence of a base.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate compound with oxalyl chloride and an amine (in this case, aniline) under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group may facilitate binding to these targets, while the oxalamide linkage could play a role in stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds for Comparison:
N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide ()
- Structural Difference : The phenyl group in the target compound is replaced with an isoxazol-3-yl ring.
- Implications :
- Bioactivity : The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, may enhance hydrogen bonding or target-specific interactions compared to the phenyl group.
- Stability : Safety guidelines for this analog emphasize avoiding heat sources (P210), suggesting thermal sensitivity, which may differ from the phenyl variant due to substituent electronic effects .
3-Chloro-N-phenyl-phthalimide ()
- Structural Difference : Contains a phthalimide core with a chloro substituent and phenyl group.
- Implications :
- Applications: Used as a monomer in polyimide synthesis, highlighting the role of aromatic and halogenated groups in polymer precursors.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial and anticancer activities, through various studies and case reports.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 315.35 g/mol. The structure features a tetrahydrothiophene moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O5S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 2319640-74-7 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various tetrahydrothiophene derivatives, it was found that several compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Testing
In an experimental setup using the tube dilution method, the synthesized compounds were tested against several strains of bacteria and fungi. Notably, compounds showed bacteriostatic effects at varying concentrations, with some derivatives outperforming traditional antibiotics like cephalexin .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that oxalamide derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds targeting specific pathways involved in cancer proliferation have shown promise in preclinical models .
Table: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N1-((3-(2-hydroxyethoxy)... | MCF-7 (Breast Cancer) | 15 | |
| N1-((3-(2-hydroxyethoxy)... | HeLa (Cervical Cancer) | 18 | |
| N1-((3-(2-hydroxyethoxy)... | A549 (Lung Cancer) | 22 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA, disrupting replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain oxalamide derivatives can trigger apoptotic pathways in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
